trans-1,2-Di(1-naphthyl)ethylene
Description
Significance of Diarylalkenes in Contemporary Chemical Sciences
Diarylalkenes, and more specifically diarylethenes, represent a cornerstone in the field of photochromism, which is the reversible transformation of a chemical species between two isomers upon photoirradiation. ontosight.ainih.gov This phenomenon is significant because the two isomeric forms possess different absorption spectra and, consequently, different colors and other physicochemical properties. ontosight.ai The ability to control these properties with light makes diarylalkenes prime candidates for a variety of applications in materials science and nanotechnology.
The key feature of many diarylalkenes is their ability to undergo a 6π-electrocyclic reaction, switching between an open-ring (colorless) and a closed-ring (colored) isomer. nih.govoup.com Modern research focuses on designing diarylethene derivatives with exceptional performance characteristics, such as high thermal stability of both isomers, excellent fatigue resistance (allowing for many switching cycles without degradation), high quantum yields for the cyclization reaction, and rapid response times. nih.govoup.comnih.gov
The research objectives for these compounds are driven by their potential applications, which include:
Optical Data Storage: The two stable states can represent binary data (0 and 1), enabling the development of high-density optical memories. nih.gov
Molecular Switches and Logic Gates: The reversible switching capability allows for the creation of molecular-level switches that can control electrical or optical signals. nih.govrsc.org
Photoresponsive Materials: Incorporating diarylalkenes into polymers or crystals can create materials whose properties, such as shape or surface morphology, can be altered by light, leading to applications like light-driven actuators. nih.gov
Bioimaging and Sensing: The changes in fluorescence and other properties upon isomerization can be harnessed for sensing specific analytes or for imaging in biological systems. nih.gov
The versatility of the diarylethene scaffold allows chemists to fine-tune its photochromic properties by introducing different aryl groups and substituents, making it a rich field for fundamental and applied research. nih.govrsc.org
Historical Context of Research on trans-1,2-Di(1-naphthyl)ethylene and Related Systems
The study of this compound is built upon a long history of research into the photochemistry of stilbenes and their analogues. Stilbene (B7821643), or 1,2-diphenylethylene, is the parent compound of this class. Early investigations into stilbene chemistry focused on its cis-trans isomerization upon exposure to ultraviolet light. nih.govresearchgate.net
A pivotal moment in this field was the discovery of the oxidative photocyclization of stilbenes, a reaction that became a powerful synthetic tool. researchtrends.netorganicreactions.org In the 1960s, it was found that iodine could efficiently catalyze this reaction, leading to the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons (PAHs) from stilbene precursors. nih.govresearchtrends.net This reaction, often called the Mallory reaction, proceeds through the photochemical isomerization of the trans-stilbene (B89595) to the cis-isomer, which then undergoes cyclization to form a dihydrophenanthrene intermediate. nih.govresearchtrends.net This intermediate is then oxidized to the stable aromatic phenanthrene (B1679779) system. organicreactions.orgresearchgate.net
Research on stilbene analogues, where the phenyl groups are replaced by other aromatic systems like naphthalene (B1677914), naturally followed. researchgate.netrsc.orgrsc.org These studies aimed to understand how changing the aryl group affects the photophysical and photochemical behavior, including isomerization and cyclization pathways. researchgate.net The investigation of this compound fits within this historical progression. A key finding is that the photolysis of this compound in the presence of an oxidant like oxygen leads to photocyclization, ultimately forming picene (B1221364), a larger polycyclic aromatic hydrocarbon. wikipedia.orglookchem.com
Scope and Research Objectives for the Compound
The primary research interest in this compound lies in its photochemical reactivity, specifically its role as a precursor in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and its potential as a photoresponsive molecule.
The main research objectives for this compound include:
Understanding Photocyclization Mechanisms: A central goal is to elucidate the detailed mechanism of its transformation into picene. This involves studying the intermediate species and the reaction kinetics to optimize the synthesis of picene and related PAHs. Picene itself is of interest for its potential applications in organic electronics, such as field-effect transistors, and its superconducting properties when doped. wikipedia.orgossila.com
Exploring Photoisomerization: Investigating the cis-trans photoisomerization of di(1-naphthyl)ethylene is crucial for understanding its fundamental photochemistry. Studies on crystalline samples have shown that this isomerization can occur, and understanding its dynamics is important for controlling the photochemical outcomes.
Development of Photoresponsive Systems: Like other diarylalkenes, this compound is a potential building block for creating new photochromic materials. Research aims to characterize its switching properties, such as the stability of its isomers and the efficiency of the photochemical reactions, to assess its suitability for applications in molecular switches and optical devices.
Comparative Studies: Comparing the properties of this compound with its isomer, trans-1,2-di(2-naphthyl)ethylene, and other diarylalkenes provides valuable insights into structure-property relationships. These comparisons help to build a more comprehensive theoretical framework for predicting and designing the behavior of photoresponsive molecules.
Data Tables
Table 1: Properties of Picene (Photocyclization Product of this compound)
| Property | Value | References |
| Chemical Formula | C₂₂H₁₄ | wikipedia.orglookchem.comossila.com |
| Molar Mass | 278.33 g/mol | wikipedia.org |
| Appearance | Large colorless plates or white powder | wikipedia.orgossila.com |
| Melting Point | 366 to 367 °C | wikipedia.orgossila.com |
| Boiling Point | 518 to 520 °C | wikipedia.org |
| Fluorescence | Blue | wikipedia.org |
| Solubility | Soluble in concentrated sulfuric acid (with green color); Slightly soluble in DMSO and methanol; Insoluble in water. | wikipedia.orglookchem.com |
| HOMO/LUMO | HOMO = 5.5 eV, LUMO = 2.2 eV | ossila.com |
Structure
3D Structure
Properties
Molecular Formula |
C22H16 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-[(E)-2-naphthalen-1-ylethenyl]naphthalene |
InChI |
InChI=1S/C22H16/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-16H/b16-15+ |
InChI Key |
REPGVFBGPZJLJD-FOCLMDBBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Trans 1,2 Di 1 Naphthyl Ethylene and Analogues
Established Synthetic Pathways for Aryl-Substituted Ethylenes
The construction of the central carbon-carbon double bond in diaryl ethylenes can be achieved through several reliable synthetic transformations.
Olefin Metathesis Approaches
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. nih.gov This catalytic reaction, often employing ruthenium-based catalysts, involves the redistribution of alkene fragments. nih.gov For the synthesis of trans-1,2-di(1-naphthyl)ethylene, the cross-metathesis of 1-vinylnaphthalene (B14741) can be envisioned. The reaction mechanism proceeds through the formation of a metallacyclobutane intermediate. nih.gov While olefin metathesis is a versatile method, its application in synthesizing symmetrical diaryl ethylenes like this compound from a single vinylarene precursor can sometimes be complicated by competing polymerization reactions. fiveable.me The use of specific catalysts and reaction conditions is crucial to favor the desired dimeric product. The development of water-compatible metathesis catalysts has also expanded the scope of this reaction, offering more sustainable synthetic routes. researchgate.net
Table 1: Comparison of Olefin Metathesis Catalysts
| Catalyst Type | Common Metals | Key Features |
| Grubbs' Catalysts | Ruthenium | High tolerance to functional groups, commercially available. |
| Schrock Catalysts | Molybdenum, Tungsten | High activity, but more sensitive to air and moisture. |
Wittig-Type and Horner-Wadsworth-Emmons Reactions
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for olefination. juliethahn.comwikipedia.orgclockss.org The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. For this compound, this could involve the reaction of 1-naphthaldehyde (B104281) with a phosphonium ylide derived from 1-(halomethyl)naphthalene. A significant drawback of the Wittig reaction can be the difficulty in removing the triphenylphosphine (B44618) oxide byproduct. youtube.com
The HWE reaction offers an alternative that often provides better E-selectivity (favoring the trans isomer) and utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.orgyoutube.comorganic-chemistry.org The phosphate (B84403) byproduct of the HWE reaction is water-soluble, simplifying purification. youtube.com The reaction of 1-naphthaldehyde with the anion of diethyl (1-naphthylmethyl)phosphonate would be a viable route to this compound.
Table 2: Key Features of Wittig and HWE Reactions
| Reaction | Reagent | Byproduct | Selectivity |
| Wittig | Phosphonium ylide | Triphenylphosphine oxide | Can be E or Z selective depending on ylide stability and reaction conditions. |
| HWE | Phosphonate carbanion | Dialkyl phosphate | Generally high E-selectivity. wikipedia.org |
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Heck Reactions)
Palladium-catalyzed cross-coupling reactions are a mainstay of modern organic synthesis for forming carbon-carbon bonds. youtube.comyoutube.com The Heck reaction, specifically, involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. researchgate.net To synthesize this compound, one could envision the coupling of 1-bromonaphthalene (B1665260) or 1-iodonaphthalene (B165133) with 1-vinylnaphthalene. The catalytic cycle typically involves oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. youtube.com
Other palladium-catalyzed reactions, such as the Suzuki coupling (using a boronic acid derivative) or Stille coupling (using an organotin reagent), could also be adapted to synthesize the target molecule by coupling two appropriately functionalized naphthalene (B1677914) precursors. researchgate.netrsc.org These methods offer a high degree of functional group tolerance and are often highly efficient. youtube.com
Stereoselective Synthesis and Isomer Control
Controlling the geometry of the double bond and, in the case of chiral analogues, the absolute stereochemistry of stereocenters is a critical aspect of synthesizing diaryl ethylenes.
Regioselective Considerations in Diaryl Ethylene (B1197577) Synthesis
Regioselectivity refers to the control of the position of substitution on the aromatic rings. When synthesizing unsymmetrical diaryl ethylenes or when using substituted naphthyl precursors, controlling where the ethylene bridge connects is paramount. For instance, in a cross-coupling reaction between a substituted 1-halonaphthalene and a different substituted vinylnaphthalene, the regiochemical outcome is dictated by the starting materials. Careful selection of precursors is necessary to obtain the desired isomer. organic-chemistry.org In reactions like the Heck coupling, the regioselectivity of the addition to the alkene also needs to be considered, although with terminal alkenes like vinylnaphthalene, the substitution typically occurs at the unsubstituted vinyl carbon.
Enantioselective Approaches to Chiral Naphthyl-Containing Precursors
The synthesis of enantiomerically pure or enriched chiral diaryl ethylenes requires the use of chiral starting materials or chiral catalysts. The development of methods for the enantioselective synthesis of chiral naphthyl-containing precursors is therefore of significant interest. nih.govnih.govresearchgate.net This can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures. nih.govrsc.org For example, a chiral auxiliary can be attached to a naphthyl precursor to direct a subsequent reaction in a stereoselective manner, after which the auxiliary is removed. youtube.com Asymmetric hydrogenation or other enantioselective transformations can also be employed to create chiral centers in the precursors with high enantiomeric excess. rsc.org The development of catalysts for the atroposelective synthesis of biaryl compounds also provides a powerful tool for creating axially chiral precursors. rsc.orgacs.org
Precursor Chemistry and Derivatization Strategies
The construction of this compound and its analogues is intrinsically linked to the synthesis and functionalization of its constituent naphthyl precursors. The strategic introduction of various substituents onto the naphthalene core allows for the fine-tuning of the final molecule's electronic and steric properties.
The synthesis of 1-naphthyl-substituted precursors is a critical first step in the preparation of this compound. A variety of synthetic strategies are employed to introduce functional groups onto the naphthalene ring system, which can then be utilized in subsequent coupling reactions.
Traditional methods for synthesizing substituted naphthalenes often rely on electrophilic aromatic substitution reactions. However, controlling the regioselectivity of these reactions can be challenging and is dependent on the nature of the existing functional groups on the naphthalene ring. nih.gov
More recent and versatile approaches focus on the construction of the naphthalene skeleton from simpler, acyclic, or monocyclic starting materials. One such innovative method involves the nitrogen-to-carbon single-atom transmutation of isoquinolines. nih.gov This strategy utilizes an inexpensive and commercially available phosphonium ylide as a carbon source to convert isoquinolines into a wide range of substituted naphthalenes. nih.gov The reaction proceeds through a triene intermediate formed by ring-opening, which then undergoes a 6π-electrocyclization and subsequent elimination to yield the naphthalene product. nih.gov This method offers a precise way to swap a nitrogen atom for a CH unit, providing access to specifically substituted naphthalene derivatives. nih.gov
Another important class of precursors are those containing functional groups suitable for cross-coupling reactions. For instance, (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride (B599025) can serve as a chiral precursor for the synthesis of more complex molecules. This compound can be used to prepare chiral monomers for applications such as the creation of polymeric chiral stationary phases for HPLC. The synthesis of such diamine precursors can be achieved through the alkylation of bromonaphthalene with ethylenediamine (B42938) in the presence of a catalyst like basic cupric carbonate. google.com This method has been shown to be more efficient and cost-effective than older procedures using copper powder and copper oxide catalysts. google.com
The table below summarizes some key 1-naphthyl-substituted precursors and their synthetic utility.
| Precursor Compound | Synthetic Application | Reference |
| Substituted Isoquinolines | Serve as starting materials for the synthesis of substituted naphthalenes via a nitrogen-to-carbon transmutation reaction. | nih.gov |
| (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine dihydrochloride | Used to synthesize chiral monomers for preparing polymeric chiral stationary phases for HPLC. | |
| Bromonaphthalene | Reacts with ethylenediamine to form naphthyl ethylenediamine precursors. | google.com |
| N-(1-naphthyl)-ethylenediamine | A precursor that can be complexed with metals like platinum. | researchgate.net |
Several synthetic methodologies are available for the construction of the central carbon-carbon double bond in this compound and its substituted analogues. These methods often fall under the umbrella of olefination reactions, which involve the coupling of two carbon atoms to form a double bond. researchgate.net
Classic methods like the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction , are widely employed for the synthesis of stilbene-type molecules. The Wittig reaction typically involves the reaction of a phosphonium ylide with an aldehyde or ketone. For the synthesis of E-stilbenes with high selectivity, the Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate carbanion, is often preferred. nih.govwiley-vch.de
Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the synthesis of stilbenes. wiley-vch.de The Heck reaction , for example, can be used to couple an aryl halide with an alkene. wiley-vch.de Similarly, the Suzuki , Sonogashira , and Stille coupling reactions provide versatile routes to stilbene (B7821643) derivatives by forming the central double bond through the reaction of appropriately functionalized precursors. wiley-vch.de For instance, a Sonogashira coupling can be used to form an alkyne, which is then selectively hydrogenated to the trans-alkene. nih.gov
A concise synthesis of substituted stilbenes has been reported using a cobalt-catalyzed Diels-Alder/Wittig olefination reaction of propargylic phosphonium salts. wiley-vch.de This one-pot reaction leads to the formation of three new carbon-carbon bonds. wiley-vch.de
The synthesis of naphthalene-based stilbene derivatives containing other heterocyclic moieties, such as 1,3,4-oxadiazole, has also been explored to investigate their optical properties. nih.gov These syntheses often involve multi-step sequences, including the formation of the heterocyclic ring followed by a coupling reaction to form the stilbene core. nih.gov
The table below provides an overview of common synthetic routes to substituted stilbene derivatives, which are applicable to the synthesis of this compound analogues.
| Reaction Name | Description | Key Features | Reference |
| Wittig Reaction | Reaction of a phosphonium ylide with an aldehyde or ketone. | Can produce both E and Z isomers. | nih.govwiley-vch.de |
| Horner-Wadsworth-Emmons Reaction | A modification of the Wittig reaction using phosphonate carbanions. | Often provides high E-selectivity. | nih.govwiley-vch.de |
| Heck Reaction | Palladium-catalyzed coupling of an aryl halide with an alkene. | Versatile for a range of substrates. | wiley-vch.de |
| Sonogashira Coupling | Palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. | Forms an alkyne intermediate that can be reduced to a trans-alkene. | nih.gov |
| Perkin Condensation | Condensation of an aromatic aldehyde and an acid anhydride. | Used for the synthesis of α,β-unsaturated carboxylic acids, which can be precursors to stilbenes. | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of Trans 1,2 Di 1 Naphthyl Ethylene
High-Resolution Vibrational Spectroscopy (e.g., Raman, IR)
Analysis of Vibronic Structure and Conformer Signatures
The vibrational spectrum of trans-1,2-Di(1-naphthyl)ethylene is expected to be rich and complex, characterized by modes originating from the naphthyl rings and the central ethylenic bridge. High-resolution analysis allows for the observation of subtle spectral features, including vibronic structure (the coupling of vibrational and electronic transitions) and the distinct signatures of different conformers.
Conformers arise from the restricted rotation of the naphthyl groups around the single bonds connecting them to the ethylene (B1197577) core. The steric hindrance between the peri-hydrogens of the two naphthyl groups creates a significant energy barrier to rotation, leading to the possible existence of stable or metastable conformers at different temperatures. Each conformer would possess a unique vibrational signature. For instance, density functional theory (DFT) calculations on similar complex molecules have shown that different conformers can have calculated vibrational frequencies that differ by a few wavenumbers, which can be experimentally resolved. gac.edu
Key vibrational modes that would be scrutinized include:
C=C Stretch: The central ethylenic double bond stretch, typically appearing in the 1600-1650 cm⁻¹ region in the Raman spectrum. Its exact position and intensity are sensitive to the degree of conjugation with the naphthyl rings.
Aromatic C-H Stretch: These vibrations appear above 3000 cm⁻¹.
Naphthyl Ring Modes: A series of complex ring stretching and deformation modes are expected between 1400 and 1600 cm⁻¹.
Out-of-Plane Bending: Low-frequency modes below 1000 cm⁻¹ correspond to the out-of-plane bending of C-H bonds and skeletal deformations of the entire structure. These are particularly sensitive to the molecule's conformation. gac.edu
By analyzing the spectra at various temperatures, it is possible to identify bands that change in relative intensity, indicating the presence of multiple conformers in equilibrium.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Spectroscopic Activity | Structural Information Provided |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman | Presence of naphthyl C-H bonds. |
| Alkene C-H Stretch | 3020-3000 | IR, Raman | Presence of ethylenic C-H bonds. |
| C=C Stretch (Ethylene) | 1650-1600 | Raman (strong) | Confirmation of the central double bond; sensitive to conjugation. |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman | Fingerprint region for the naphthyl rings. |
| In-plane C-H Bend | 1300-1000 | IR, Raman | Structural fingerprint. |
| Out-of-plane C-H Bend | 900-675 | IR (strong) | Can be indicative of substitution patterns and conformation. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the connectivity and three-dimensional structure of organic molecules in solution. For this compound, advanced NMR techniques provide unambiguous structural proof and insight into its dynamic behavior.
2D NMR Techniques for Structural Confirmation
While one-dimensional (¹H and ¹³C) NMR provides initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for confirming the precise atomic connectivity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, it would reveal correlations between the vinylic protons and the H-8 proton on each naphthyl ring. It would also map out the complete spin systems within the seven protons of each naphthyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their known proton assignments.
| Technique | Correlation Type | Key Expected Correlations for Confirmation |
| COSY | ¹H – ¹H | Vinylic-H ↔ Naphthyl H-8; Naphthyl H-2 ↔ Naphthyl H-3 |
| HSQC | ¹H – ¹³C (1-bond) | Vinylic-H ↔ Vinylic-C; All Naphthyl-H ↔ their attached Naphthyl-C |
| HMBC | ¹H – ¹³C (multi-bond) | Vinylic-H ↔ Naphthyl C-1; Vinylic-H ↔ Naphthyl C-8a; Naphthyl H-8 ↔ Vinylic-C |
Dynamic NMR Studies of Rotational Barriers
The two 1-naphthyl groups in this compound are not free to rotate due to severe steric hindrance. This restricted rotation, or atropisomerism, can be studied using dynamic NMR (DNMR) spectroscopy. nih.gov At low temperatures, this rotation is slow on the NMR timescale, and protons in chemically distinct environments (e.g., the two faces of the naphthyl ring) may give separate signals. As the temperature increases, the rate of rotation increases. When the rate of exchange becomes comparable to the frequency difference between the signals, the peaks broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. rsc.org
By analyzing the changes in the NMR lineshape as a function of temperature, the rate constant for the rotational process can be determined. From this, the free energy of activation (ΔG‡) for the rotation can be calculated. Studies on analogous compounds, such as 1,3- and 1,4-bis(4-methylnaphth-1-yl)benzene, have shown that the barriers for naphthyl group rotation are in the range of 11-12 kcal/mol. nih.gov A similar or slightly higher barrier would be expected for this compound due to the proximity of the two bulky groups.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the definitive, atomic-resolution three-dimensional structure of a molecule in the solid state. This analysis confirms the molecular geometry, conformation, and reveals how molecules arrange themselves in a crystal lattice.
Polymorphism and Crystal Packing Effects
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have significantly different physical properties, such as solubility, melting point, and optical characteristics. For large, planar aromatic molecules like this compound, polymorphism is common and arises from different possible arrangements of the molecules in the crystal lattice.
The crystal packing is governed by a balance of intermolecular forces. nih.gov In this case, the dominant interactions are expected to be:
π–π Stacking: The large, electron-rich naphthyl rings are prone to stack with each other. The stacking can occur in a face-to-face or an offset (herringbone) arrangement, significantly influencing the electronic properties of the material.
C-H···π Interactions: Hydrogen atoms from the ethylene bridge or other naphthyl rings can interact with the π-systems of adjacent molecules.
The specific packing arrangement can affect the molecule's conformation, potentially locking it into a specific torsional angle between the naphthyl rings that may differ from the lowest-energy conformer in solution. Studies on other diarylethenes have shown that the crystal packing mode is a determining factor for the material's physical properties, such as photo-induced shape changes. The presence of solvent molecules during crystallization can also lead to the formation of solvates, which represent a form of polymorphism and can drastically alter the crystal packing.
| Interaction Type | Description | Expected Influence on Structure |
| π–π Stacking | Interaction between the electron clouds of adjacent naphthyl rings. | Primary driver of crystal packing; dictates intermolecular distances. |
| C-H···π Interaction | A weak hydrogen bond between a C-H bond and a π-system. | Helps to direct the three-dimensional arrangement of molecules. |
| van der Waals Forces | General non-specific attractive/repulsive forces. | Fills space efficiently, maximizing packing density. |
Intermolecular Interactions (e.g., CH-π interactions in related disilenes)rsc.org
Interactions between aromatic rings, such as π-π stacking, are fundamental in determining the structure of aromatic compounds. mdpi.com These interactions are common in systems with multiple aromatic rings and are expected to play a role in the aggregation of this compound.
Alongside these stacking forces, CH-π interactions have been identified as a crucial and directional force in the self-assembly of many aromatic molecules. rsc.org A CH-π interaction involves the attraction between a partially positively charged hydrogen atom (the CH donor) and the electron-rich face of a π system (the acceptor). nih.gov The polarity and strength of this interaction can be influenced by the electronic properties of both the C-H bond and the aromatic ring. nih.gov
A compelling case study is found in the advanced spectroscopic and X-ray crystallographic analysis of (E)-1,2-di(1-naphthyl)disilene, a silicon analogue of this compound. Research on an air-stable derivative of this disilene, protected by bulky 1,1,3,3,5,5,7,7-octaethyl-s-hydrindacen-4-yl (Eind) groups, revealed a distinct and structurally significant CH-π interaction. researchgate.net The crystal structure showed that a C-H bond from one of the 1-naphthyl groups interacts directly with the π-face of an aromatic ring on the perpendicularly oriented protecting group. researchgate.net This interaction contributes to a highly coplanar arrangement of the di(1-naphthyl)disilene skeleton, which is favorable for π-conjugation along the Si=Si double bond. researchgate.net
The specific geometric parameters of this observed CH-π interaction in the disilene analogue provide a quantitative basis for understanding such forces.
Table 1: Structural Parameters for a CH-π Interaction in a Related Di(1-naphthyl)disilene Derivative researchgate.net
The following interactive table details the key distances and angles that define the geometry of the CH-π interaction observed between a naphthyl C-H donor and an aromatic π-acceptor in (E)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-s-hydrindacen-4-yl)-1,2-di(1-naphthyl)disilene.
| Parameter | Description | Value (Å or °) |
|---|---|---|
| H···C(π) Distance | The distance from the hydrogen atom of the naphthyl C-H bond to the centroid of the acceptor aromatic ring. | 2.457 Å |
| C···C(π) Distance | The distance from the carbon atom of the naphthyl C-H bond to the centroid of the acceptor aromatic ring. | 3.284 Å |
| C-H···π Access Angle (α) | The angle describing the approach of the C-H bond to the π-plane. An angle of 180° would represent a perfectly perpendicular approach. | ~180° (Implied) |
| Distance of H from π-plane (Dpln) | The perpendicular distance from the hydrogen atom to the plane of the acceptor aromatic ring. | Data not specified |
This detailed characterization in a closely related disilene highlights the importance of such non-covalent forces. Studies on other related systems, such as tetraphenylethene derivatives, further corroborate that CH/π interactions can be a dominant force driving the self-assembly and determining the molecular packing arrangement in the aggregated state. nih.gov The combination of these interactions, including π-π stacking and directional CH-π forces, is therefore critical in defining the three-dimensional structure and, consequently, the material properties of this compound.
Conformational Analysis and Dynamics of Trans 1,2 Di 1 Naphthyl Ethylene
Ground State Conformational Isomerism (Rotamers)
In the ground state, flexible molecules like trans-1,2-di(1-naphthyl)ethylene can exist as a mixture of different conformational geometries. These rotamers are in a dynamic equilibrium, and their relative populations can be influenced by various factors.
Identification and Characterization of Rotational Isomers
The rotational isomerism in styrylnaphthalenes, which are structurally related to this compound, has been investigated using techniques like Raman vibrational spectroscopy. These studies have provided evidence for the existence of s-trans and s-cis rotational isomers. For trans-1,2-di(2-naphthyl)ethene, a closely related compound, evidence for at least two rotamers has been observed in its fluorescence spectra even in crystalline matrices at low temperatures. acs.orgresearchgate.net
In a study of trans-1,2-di(1-methyl-2-naphthyl)ethene, a derivative of this compound, fluorescence spectroscopy revealed the presence of four distinct conformers in a glassy medium at 77 K. These conformers arise from two different relative orientations of the naphthyl moieties, with each orientation having two structural modifications based on the direction of rotation of the naphthyl groups away from the plane of the central ethylene (B1197577) bond. nih.gov This highlights the subtle conformational complexities that can arise in these systems.
Theoretical calculations, such as those using density functional theory (DFT), are crucial for understanding the geometries and relative energies of these conformers. nih.gov For instance, in trans-1,2-dihydroxy-1,2-dihydronaphthalene, ab initio calculations have been used to refine the molecular geometries of its different conformations. nih.gov
Table 1: Identified Rotamers of trans-1,2-Di(1-naphthyl)ethylene and Related Compounds
| Compound | Method of Identification | Number of Rotamers | Description of Rotamers |
|---|---|---|---|
| Styrylnaphthalenes | Raman Spectroscopy | 2 | s-trans and s-cis |
| trans-1,2-di(2-naphthyl)ethene | Fluorescence Spectroscopy | At least 2 | - |
| trans-1,2-di(1-methyl-2-naphthyl)ethene | Fluorescence Spectroscopy | 4 | Two relative orientations of naphthyl groups, each with two rotational directions |
Equilibrium and Interconversion Pathways in Solution and Glassy Media
In fluid solutions at room temperature, the different rotamers of trans-1,2-diarylethylenes are in a dynamic equilibrium. acs.org The interconversion between these rotamers can be studied using various spectroscopic techniques. For example, in the case of N-formyl-1-bromo-4-hydroxy-3-methoxymorphinan-6-one, the equilibration between its Z and E rotamers was monitored by 1H NMR spectroscopy, showing full equilibration after about 4 hours at 25 °C in CDCl3. nih.gov
The rate of interconversion is highly dependent on the viscosity of the medium. In highly viscous solutions or glassy media at low temperatures, the interconversion between rotamers can be significantly slowed down or even completely hindered. elsevierpure.comepa.gov This "freezing out" of the equilibrium allows for the study of the individual rotamers. The conformer distributions can also be sensitive to the rate of cooling used to form the glass. nih.gov
Theoretical calculations have been employed to investigate the energy barriers for interconversion. For some diarylethylenes in the triplet state, the calculated energy barrier for interconversion is significant, suggesting that interconversion might be slow even in fluid solutions. epa.gov
Table 2: Factors Influencing Rotamer Equilibrium and Interconversion
| Factor | Influence |
|---|---|
| Temperature | Higher temperatures generally lead to faster interconversion rates. |
| Solvent Viscosity | Higher viscosity slows down the rate of interconversion. |
| Cooling Rate (for glassy media) | Can affect the final distribution of conformers trapped in the glass. |
| Molecular Structure | The size and nature of the substituents on the aromatic rings influence the energy barriers for rotation. |
Excited State Conformational Dynamics
Upon photoexcitation, the conformational dynamics of this compound become even more complex, involving ultrafast torsional motions and the potential involvement of special electronic states.
Ultrafast Torsional Dynamics and Relaxation Processes
In the excited state, the interconversion between rotamers is often slow compared to other deactivation processes like fluorescence and photoisomerization. This leads to the "non-equilibration of excited rotamers" (NEER) principle, where each rotamer has distinct excited-state properties. acs.orgepa.gov
Ultrafast spectroscopic techniques have revealed rapid deactivation of excited states in related systems. For instance, in some naphthalene-based azo dyes, excited-state lifetimes on the order of picoseconds have been observed. rsc.orgrsc.org In the case of 1,9'-bianthryl, a molecule with two anthracene (B1667546) units, the excited state undergoes multistep structural relaxation, including a sub-picosecond decay of the initial Franck-Condon state. nih.gov This relaxation involves torsional motion and leads to a more planar and slightly polar excited state. nih.gov The solvent can play a role in slowing down these torsional dynamics. researchgate.net
Role of Twisted Intramolecular Charge Transfer (TICT) States
In some molecules, excitation can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state. This involves a rotation around a single bond that leads to a highly polar, charge-separated state. The formation of TICT states can be influenced by factors like solvent polarity. acs.org
While direct evidence for TICT states in this compound is not explicitly detailed in the provided context, the study of related systems provides insights. For instance, in N-propyl-4-piperidinyl-1,8-naphthalimide, the formation of a dark TICT state from an emissive charge transfer state has been proven. rsc.org Theoretical calculations on this system showed that the TICT state has a stronger charge transfer character than the initially excited state. rsc.org In another study, the rate of TICT formation was found to be extremely fast, in the femtosecond range. acs.org The potential for TICT state formation in this compound is an area that warrants further investigation, as the twisting motion of the naphthyl groups could potentially lead to such a state.
Influence of Environmental Factors on Conformation
The conformational landscape of this compound is significantly influenced by its surrounding environment.
The solvent plays a crucial role in determining the relative stability and dynamics of the different conformers. In polar solvents, the emission spectra of related bianthryl compounds show characteristics of charge transfer, indicating a significant role of the solvent in stabilizing polar excited states. nih.gov In nonpolar solvents, the excited state relaxation pathway may differ, proceeding through a less polar twisted state. nih.gov The viscosity of the solvent is also a key factor, as it can impede the large-amplitude motions required for conformational changes and interconversion between rotamers. epa.gov
The physical state of the medium, such as whether it is a fluid solution or a rigid glass, has a profound impact. In glassy media at low temperatures, the conformational equilibrium can be frozen, allowing for the spectroscopic isolation and characterization of individual rotamers that would be rapidly interconverting in a fluid solution. nih.govelsevierpure.com The specific conformer distribution in a glassy medium can even depend on the rate of cooling. nih.gov This demonstrates that the environment can dictate not only the dynamics but also the static distribution of conformers.
Table 3: Summary of Environmental Influences on Conformation
| Environmental Factor | Effect on Ground State | Effect on Excited State |
|---|---|---|
| Solvent Polarity | Can influence the relative energies of polar and non-polar rotamers. | Can stabilize charge-separated states like TICT states, influencing relaxation pathways. |
| Solvent Viscosity | Slows down the rate of interconversion between rotamers. | Can hinder torsional dynamics and the formation of twisted excited states. |
| Physical State (Solution vs. Glass) | In glassy media, the conformational equilibrium is "frozen," allowing for the study of individual rotamers. | In glassy media, excited-state interconversion is often completely suppressed. |
Solvent Polarity and Viscosity Effects on Conformer Distribution
The polarity of the solvent can differentially stabilize the ground and excited states of the different conformers, thereby shifting the equilibrium between them. For molecules where the conformers have different dipole moments, a more polar solvent would be expected to favor the more polar conformer.
Solvent viscosity primarily impacts the dynamics of interconversion between conformers. In highly viscous media, the rate of rotation around the single bonds is slowed down. This can lead to a "freezing" of the conformational equilibrium that exists at a higher temperature. The fluorescence properties of sterically hindered stilbene (B7821643) derivatives, for example, show a sharp increase in quantum yield with increasing viscosity, which is attributed to the hindrance of radiationless decay pathways that involve molecular motion. rsc.org It is reasonable to expect a similar viscosity dependence for this compound.
Table 1: Expected Influence of Solvent Properties on Conformer Dynamics
| Solvent Property | Expected Effect on this compound Conformers |
| Polarity | May shift the equilibrium towards the conformer with a larger dipole moment. The magnitude of this effect would depend on the difference in polarity between the rotamers. |
| Viscosity | An increase in viscosity is expected to decrease the rate of interconversion between conformers. At very high viscosities, the conformer distribution may become fixed. |
It is important to note that for some diarylethylenes, the interconversion between conformers in the excited state is slow compared to their fluorescence lifetime. This means that each conformer can be considered as a distinct species in the excited state, with its own characteristic fluorescence spectrum and lifetime.
Temperature Effects on Rotamer Equilibrium and Interconversion
Temperature has a direct and predictable effect on the equilibrium between different conformers and the rate at which they interconvert.
As the temperature of a solution containing this compound is increased, the population of the higher-energy conformer is expected to increase, following the principles of the Boltzmann distribution. This shift in equilibrium would be reflected in changes in the absorption and emission spectra of the solution. For trans-2-styrylnaphthalene, a related compound, the enthalpy difference between the two conformers has been determined by analyzing the temperature dependence of the relative intensities of their Raman bands. rsc.org A similar approach could, in principle, be applied to this compound.
The rate of interconversion between the rotamers is also expected to increase with temperature, as the additional thermal energy helps to overcome the activation energy barrier for rotation around the C-C single bonds. At very low temperatures, particularly in glassy media, the interconversion can be effectively halted, allowing for the study of the individual conformers. For example, a study on a methylated derivative, trans-1,2-di(1-methyl-2-naphthyl)ethene, in a glassy medium at 77 K revealed a complex, excitation-wavelength-dependent fluorescence spectrum, which was attributed to the presence of multiple, non-interconverting conformers. nih.gov
Table 2: Anticipated Effects of Temperature on this compound Conformational Equilibrium
| Temperature Change | Effect on Rotamer Equilibrium | Effect on Interconversion Rate |
| Increase | Equilibrium shifts towards the higher-energy conformer(s). | Increases, allowing for faster equilibration. |
| Decrease | Equilibrium shifts towards the lower-energy conformer(s). | Decreases, potentially leading to non-equilibrated mixtures or "frozen" conformers at very low temperatures. |
Photophysical Properties and Excited State Processes of Trans 1,2 Di 1 Naphthyl Ethylene
Absorption Spectroscopy and Electronic Transitions
The electronic absorption spectrum of a molecule provides a fingerprint of its ground-state electronic structure and the energies required to access its excited states. For compounds like trans-1,2-di(1-naphthyl)ethylene, the absorption spectrum is expected to be dominated by π-π* transitions within the aromatic naphthyl moieties and the central ethylenic bridge.
Analysis of Absorption Band Shapes and Solvent Dependencies
Excited State Energy Levels and Manifolds
Upon absorption of a photon, this compound is promoted from its ground electronic state (S₀) to one of several singlet excited states (S₁, S₂, etc.). The lowest excited singlet state (S₁) is of primary importance in determining the subsequent photophysical and photochemical pathways. The energy of these excited states is influenced by the molecular geometry.
For diarylethenes, the existence of multiple ground-state conformers leads to a manifold of closely spaced excited-state potential energy surfaces. Each conformer will have its own set of vibrational and rotational energy levels within each electronic state. The complex interplay between these potential energy surfaces governs the ultimate fate of the excited molecule, including fluorescence and photoisomerization.
Fluorescence Spectroscopy and Emission Characteristics
Fluorescence is the emission of light from the lowest excited singlet state (S₁) as the molecule returns to the ground state. The characteristics of this emission provide a wealth of information about the excited-state properties and dynamics.
Fluorescence Quantum Yields and Lifetimes
The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. These two parameters are intrinsically linked to the radiative (kF) and non-radiative (knr) decay rates from the S₁ state, where ΦF = kF / (kF + knr) and τF = 1 / (kF + knr).
While specific values for this compound are not documented in the available literature, studies on the closely related trans-1,2-di(2-naphthyl)ethene have shown that the fluorescence quantum yield and lifetime are sensitive to factors such as temperature and the presence of quenchers. For instance, in non-polar solvents at room temperature, the fluorescence decay of trans-1,2-di(2-naphthyl)ethene is described by a sum of at least two exponential components, suggesting the presence of multiple emitting species, likely different conformers. acs.org
Table 1: Hypothetical Photophysical Data for this compound based on Analogous Compounds
| Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) |
|---|---|---|---|---|
| Hexane | ~330 | ~380 | > 0.5 | Multiple components (~2 and ~7 ns) |
| Ethanol | ~335 | ~385 | > 0.5 | Multiple components (~2 and ~7 ns) |
| Acetonitrile | ~335 | ~390 | > 0.4 | Multiple components (~1.8 and ~6.5 ns) |
(Note: This table is illustrative and based on trends observed for similar compounds. Actual experimental data for this compound is required for confirmation.)
Multi-component Fluorescence Deconvolution (e.g., PCA, SVD-SM)
To disentangle the overlapping fluorescence spectra of the different conformers, advanced statistical techniques such as Principal Component Analysis (PCA) and Singular Value Decomposition with Self-Modeling (SVD-SM) are employed. acs.org These methods can analyze a matrix of fluorescence data (e.g., emission spectra recorded at various excitation wavelengths) to determine the number of independent emitting species and reconstruct their individual fluorescence spectra and relative concentrations.
For instance, the application of SVD with self-modeling to the fluorescence spectral matrices of trans-1,2-di(1-methyl-2-naphthyl)ethene allowed for the resolution of the complex emission into four distinct, vibronically structured spectra. nih.gov These were assigned to two different structural modifications for each of the two primary rotational orientations of the naphthyl groups. nih.gov Similarly, PCA has been successfully used to resolve the fluorescence of trans-1,2-di(2-naphthyl)ethene into three distinct components corresponding to its rotamers. acs.org These powerful analytical tools are essential for elucidating the complex photophysics of conformationally flexible molecules like this compound.
Intersystem Crossing and Triplet State Formation
Intersystem crossing (ISC) is a non-radiative process where a molecule in an excited singlet state (S₁) undergoes a spin-forbidden transition to an excited triplet state (T₁). This process is a crucial deactivation pathway that competes with fluorescence and photoisomerization, and its efficiency is quantified by the intersystem crossing quantum yield (Φ_ISC_). For many stilbene-like molecules, the energy gap between the S₁ and T₁ states and the presence of heavy atoms or specific molecular geometries can influence the rate of ISC.
Theoretical and computational studies on similar diarylethenes provide a framework for understanding the potential for triplet state formation in this compound. The efficiency of ISC is highly dependent on the spin-orbit coupling between the S₁ and a nearby triplet state (often T₂). The presence of the naphthyl groups, with their extended π-electron systems, can lead to a manifold of closely spaced singlet and triplet states, potentially facilitating ISC.
Table 1: Intersystem Crossing and Triplet State Parameters for this compound (Theoretical Estimates and Related Compounds)
| Parameter | Value | Conditions/Remarks |
| Intersystem Crossing Quantum Yield (Φ_ISC) | Data not available | Expected to be influenced by solvent polarity and temperature. |
| Triplet State Energy (E_T_) | Data not available | Estimated to be lower than the S₁ state energy. |
| Triplet State Lifetime (τ_T_) | Data not available | Highly dependent on the presence of quenchers (e.g., oxygen). |
Non-Radiative Deactivation Pathways
Internal Conversion and Vibrational Relaxation
Internal conversion (IC) is a non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). This process is typically very fast, often occurring on the picosecond to femtosecond timescale, and is facilitated by the coupling between the electronic and vibrational modes of the molecule. For flexible molecules like this compound, torsional motions around the central ethylenic bond are believed to be key promoting modes for internal conversion, leading to a conical intersection between the S₁ and S₀ potential energy surfaces.
Following internal conversion, the molecule is in a vibrationally "hot" ground state. The excess vibrational energy is then dissipated to the surrounding solvent molecules through vibrational relaxation. This process, which occurs on a picosecond timescale, returns the molecule to thermal equilibrium with its environment.
Detailed experimental rate constants for internal conversion and vibrational relaxation specific to this compound are scarce. However, studies on similar stilbene (B7821643) derivatives suggest that the rate of internal conversion is a dominant factor in determining the fluorescence quantum yield. A lower fluorescence quantum yield often implies a higher rate of non-radiative decay, including both internal conversion and intersystem crossing.
Table 2: Non-Radiative Deactivation Parameters for this compound (Qualitative Description and Related Systems)
| Process | Rate/Efficiency | Key Factors |
| Internal Conversion (S₁ → S₀) | Rate constant (k_IC) not available. | Torsional motion around the C=C bond, solvent viscosity, temperature. |
| Vibrational Relaxation | Typically occurs on a timescale of 1-10 ps in solution. | Solvent properties (thermal conductivity, intermolecular interactions). |
Photochemical Reactivity and Isomerization Pathways of Trans 1,2 Di 1 Naphthyl Ethylene
Cis-Trans Photoisomerization Mechanisms
The photoisomerization of trans-1,2-di(1-naphthyl)ethylene involves the conversion between its trans and cis isomers upon absorption of light. This process can proceed through different mechanistic pathways, influenced by the electronic states and molecular geometries involved.
Adiabatic vs. Non-Adiabatic Photoisomerization
The photoisomerization of diarylethenes like 1,2-di(1-naphthyl)ethylene can occur through two primary pathways: adiabatic and non-adiabatic. In an adiabatic process, the molecule remains on a single excited-state potential energy surface throughout the transformation from the initial excited state to the product's excited state. nih.govrsc.org Conversely, a non-adiabatic pathway involves a transition from the initially populated excited state to another electronic state, typically the ground state, via a conical intersection. nih.govresearchgate.netresearchgate.net This transition is often facilitated by significant molecular distortions, such as twisting around the central double bond. unige.chnih.gov
For some diarylethenes, both adiabatic and non-adiabatic pathways can compete. nih.govrsc.org The efficiency of each pathway can be influenced by factors such as the molecular structure and the surrounding environment. rsc.org
Quantum Yields of Isomerization (φt→c, φc→t)
The efficiency of photoisomerization is quantified by the quantum yield (φ), which represents the fraction of absorbed photons that lead to the formation of the isomer. The quantum yields for the trans-to-cis (φt→c) and cis-to-trans (φc→t) isomerization of di(naphthyl)ethylene derivatives are sensitive to experimental conditions.
For instance, the trans → cis photoisomerization quantum yield (φt→c) for trans-1,2-di(2-naphthyl)ethene has been observed to be dependent on the excitation wavelength and temperature. acs.org In a methylcyclohexane (B89554)/2-methylpentane mixture, φt→c was found to vary with temperature. acs.org The fluorescence quantum yields of both cis and trans isomers of a related compound, 1,2-di(1-methyl-2-naphthyl)ethene, decrease in more polarizable or polar solvents like toluene (B28343) and acetonitrile, which corresponds to an increase in the trans → cis photoisomerization quantum yield. nih.gov
| Compound | Solvent | Excitation Wavelength (nm) | Temperature | φt→c | Reference |
|---|---|---|---|---|---|
| trans-1,2-di(2-naphthyl)ethene | MCH/3MP | 313 | Room Temperature | 0.042 | acs.org |
| trans-1,2-di(2-naphthyl)ethene | MCH/3MP | 374 | Room Temperature | 0.14 | acs.org |
| cis-1,2-di(1-methyl-2-naphthyl)ethene | Methylcyclohexane | - | - | - | nih.gov |
| cis-1,2-di(1-methyl-2-naphthyl)ethene | Toluene | - | - | - | nih.gov |
| cis-1,2-di(1-methyl-2-naphthyl)ethene | Acetonitrile | - | - | - | nih.gov |
Role of Zwitterionic Twisted Intermediates in Isomerization
In the photoisomerization of certain diarylethenes, twisted intermediates with a zwitterionic character play a crucial role. nih.govrsc.orgrsc.org As the molecule twists around the central double bond in the excited state, charge separation can occur, leading to a zwitterionic or "phantom" state. researchgate.net The stability of this intermediate is highly dependent on the polarity of the solvent. rsc.orgnih.gov
In the case of cis-1,2-di(1-methyl-2-naphthyl)ethene, a zwitterionic twisted intermediate, denoted as ¹p*, is proposed to exist on the singlet excited state surface. nih.govrsc.org The stabilization of this intermediate in more polar or polarizable solvents favors the non-adiabatic photoisomerization pathways for both the cis and trans isomers. nih.govrsc.orgrsc.org
Solvent and Temperature Dependence of Photoisomerization
The photoisomerization process is significantly influenced by the solvent and temperature. nih.gov The polarity of the solvent can affect the energy of the excited states and intermediates involved. For example, polar solvents can stabilize zwitterionic twisted intermediates, thereby influencing the isomerization pathway. rsc.orgnih.govnih.gov In a study of an unsymmetrical bianthrone, increasing solvent polarity promoted isomerization from a folded to a twisted form, indicating the zwitterionic character of the twisted isomer. nih.gov
Temperature can also impact the rates of isomerization and other photophysical processes. For trans-1,2-di(2-naphthyl)ethene, the quantum yield of trans → cis isomerization was found to be a function of temperature in a mixture of methylcyclohexane and 2-methylpentane. acs.org
Photocyclization Reactions
In addition to cis-trans isomerization, this compound can undergo photocyclization, a reaction that leads to the formation of a new ring system.
Mallory Reaction and Dihydrophenanthrene Formation
Upon irradiation with UV light, stilbene (B7821643) and its derivatives, including this compound, can undergo an intramolecular cyclization to form dihydrophenanthrenes. wikipedia.orgstrath.ac.uk This photochemical reaction is known as the Mallory reaction. wikipedia.orgnih.govresearchgate.net The initial step involves the photochemical excitation of the stilbene-like structure. wikipedia.org While only the cis-isomer can directly cyclize, the trans-isomer can first isomerize to the cis-form in situ and then undergo cyclization. wikipedia.orgstrath.ac.uk
The resulting dihydrophenanthrene intermediate is often unstable and, in the absence of a trapping agent, can revert to the cis-stilbene. wikipedia.orgstrath.ac.uk However, in the presence of an oxidizing agent such as iodine or oxygen, the dihydrophenanthrene can be oxidized to form a stable phenanthrene (B1679779) derivative. wikipedia.orgnih.govresearchgate.net
Oxidative vs. Non-Oxidative Photocyclization Pathways
The photocyclization of diarylethylenes can proceed through two primary pathways: oxidative and non-oxidative. In the case of this compound, both routes are theoretically possible, leading to the formation of polycyclic aromatic hydrocarbons.
The non-oxidative pathway typically involves the formation of a dihydrophenanthrene-type intermediate, which can then undergo a acs.orgrsc.org-hydride shift to yield a dihydropicene. This process occurs in the absence of an oxidizing agent.
The oxidative pathway , on the other hand, requires the presence of an oxidant, such as oxygen or iodine, to facilitate the final aromatization step. The initial photochemical step is the same: the formation of a cyclized intermediate. However, instead of rearranging, this intermediate is oxidized to the fully aromatic polycyclic hydrocarbon. Research on related diarylethylenes has shown that oxidative photocyclization is a widely used method for the synthesis of ortho-fused polycyclic aromatic hydrocarbons. rsc.org For this compound, this oxidative pathway is particularly relevant for the formation of picene (B1221364).
Studies on the photochemistry of cis- and this compound in the crystalline state have shown that the photolysis of trans-crystals in the presence of oxygen leads to photocyclization. sigmaaldrich.com This observation underscores the importance of the oxidative pathway in the solid state. The efficiency and preferred pathway can be influenced by factors such as the solvent, the presence of oxidizing agents, and the substitution pattern on the aromatic rings. For instance, in a related compound, trans-1-(1'-naphthyl)-2-(3-hydroxyphenyl)ethene, photocyclization is a major reaction pathway for the cis-isomer. rsc.org
Formation of Polycyclic Aromatic Hydrocarbons (e.g., Picene)
A significant outcome of the photocyclization of this compound is the formation of picene, a five-ring polycyclic aromatic hydrocarbon. This transformation is a classic example of a photocyclodehydrogenation reaction. The reaction proceeds via the intramolecular cyclization of the excited state of this compound to form a dihydropicene intermediate, which is subsequently oxidized to picene.
The formation of picene from a related compound, 1,2-di(1-naphthyl)ethane, has been achieved through photosensitization, highlighting the feasibility of forming the picene skeleton from ethylene-bridged naphthalene (B1677914) moieties. sigmaaldrich.com In the case of this compound, direct irradiation in the presence of an oxidant like oxygen promotes this transformation. sigmaaldrich.com This reaction is a key example of how photochemistry can be employed to synthesize complex aromatic structures.
Photodimerization and Cycloaddition Reactions
In addition to intramolecular reactions, diarylethylenes can also undergo intermolecular reactions, such as photodimerization, to form cyclobutane (B1203170) derivatives.
[2+2] Cycloaddition Pathways in Solution and Solid State
The [2+2] cycloaddition is a photochemical reaction where two alkene units combine to form a four-membered cyclobutane ring. For this compound, this would involve the reaction of two molecules to form a tetranaphthylcyclobutane.
In solution , the likelihood of [2+2] cycloaddition depends on the concentration of the reactant and the lifetime of the excited state. While theoretically possible, the bulky naphthyl groups can sterically hinder the approach of two excited molecules in the correct orientation for dimerization.
In the solid state , the feasibility of a [2+2] cycloaddition is governed by the principles of topochemistry, which dictate that a reaction in a crystal is controlled by the geometry of the crystal lattice. According to Schmidt's topochemical postulates, for a [2+2] photodimerization to occur, the double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). Studies on the crystalline state of this compound have shown that dimerization reactions are not observed. sigmaaldrich.com This is attributed to the specific packing of the molecules in the crystal lattice, which does not meet the geometric requirements for a topochemical [2+2] cycloaddition.
Factors Influencing Product Selectivity (e.g., Topochemistry)
As discussed, topochemistry is a critical factor in determining the outcome of solid-state photochemical reactions. The crystal packing of this compound evidently favors other deactivation pathways over photodimerization. sigmaaldrich.com
In solution, other factors come into play:
Concentration: Higher concentrations would favor intermolecular reactions like photodimerization.
Solvent Polarity: The polarity of the solvent can influence the nature of the excited state and the relative rates of competing pathways such as isomerization and cyclization. For a related compound, the photoisomerization quantum yield was found to be sensitive to solvent polarity.
Presence of Templates: In some cases, host molecules can act as templates to pre-organize reactant molecules in a favorable orientation for dimerization. This approach, known as template-directed synthesis, can lead to high yields of specific stereoisomers of the photodimer.
Other Light-Induced Transformations (e.g., Photo-oxidation, Photo-rearrangement)
Beyond isomerization, photocyclization, and photodimerization, other light-induced transformations can occur.
Photo-oxidation: The formation of picene from this compound in the presence of oxygen is a prime example of a photo-oxidative process. sigmaaldrich.com In this case, it is a photo-oxidative cyclization. Other photo-oxidation products could potentially form, depending on the reaction conditions. For instance, reaction with singlet oxygen could lead to the formation of dioxetanes or other oxygenated products, although this has not been specifically reported for this compound.
Photo-rearrangement: While not extensively documented for this compound, photo-rearrangements are known for other aromatic systems. These reactions would involve the light-induced reorganization of the carbon skeleton to form a new structural isomer. Given the rigidity of the naphthyl and ethylene (B1197577) units, significant skeletal rearrangements would likely require high-energy conditions.
Computational and Theoretical Studies of Trans 1,2 Di 1 Naphthyl Ethylene
Molecular Dynamics Simulations for Conformational Space Exploration
No literature detailing molecular dynamics simulations to explore the conformational landscape, including the identification of stable conformers and the dynamics of the naphthyl group rotations for trans-1,2-di(1-naphthyl)ethylene, could be retrieved.
Reaction Mechanism Elucidation via Computational Chemistry
Potential Energy Surface Mapping:Detailed potential energy surfaces mapping the photochemical reaction coordinates for this specific isomer have not been published.
While the general principles of these computational techniques are well-established and have been applied to many similar systems, the absence of specific research on this compound prevents the creation of an article with the requested level of scientific detail and authority. Any attempt to extrapolate findings from other molecules would violate the requirement to focus solely on the specified compound.
Spectroscopic Property Prediction from Theoretical Models
The prediction of spectroscopic properties through theoretical models is a cornerstone of modern computational chemistry, offering profound insights into the electronic structure and photophysical behavior of molecules. For complex organic compounds like this compound, these computational approaches are invaluable for interpreting experimental data and predicting the outcomes of photo-induced processes. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to simulate electronic absorption and emission spectra, providing a theoretical framework to understand the underlying electronic transitions. nih.gov
The theoretical prediction of absorption and emission spectra for this compound involves the calculation of vertical excitation energies and the corresponding oscillator strengths, which are indicative of the probability of a particular electronic transition. These calculations are typically performed using quantum chemical methods, with TD-DFT being a popular and effective choice for molecules of this size.
Following geometry optimization, TD-DFT calculations would be employed to determine the energies of the excited states. The calculated absorption spectrum is typically presented as a plot of oscillator strength against wavelength. Each peak in the theoretical spectrum corresponds to an electronic transition from the ground state to a specific excited state. The main absorption bands are characterized by their wavelength (λ), excitation energy (in eV), and oscillator strength (f).
Similarly, the emission spectrum, corresponding to fluorescence, is calculated by first optimizing the geometry of the first singlet excited state (S1). The energy difference between the optimized S1 state and the ground state (at the S1 geometry) provides the emission energy.
Although a specific data table for this compound cannot be presented, a hypothetical table based on the expected outcomes from a TD-DFT calculation would resemble the following interactive table. The values presented here are illustrative and based on typical results for similar aromatic systems.
Hypothetical Calculated Absorption Data for this compound This table is for illustrative purposes only, as specific literature data was not found.
| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 350 | 3.54 | 0.85 |
| S0 → S2 | 320 | 3.87 | 0.15 |
Hypothetical Calculated Emission Data for this compound This table is for illustrative purposes only, as specific literature data was not found.
| Transition | Wavelength (nm) | Emission Energy (eV) |
|---|
The generation of precise and validated theoretical spectra for this compound would necessitate a dedicated computational study. Such a study would involve careful selection of the functional and basis set to ensure the results are comparable with experimental findings.
Applications in Advanced Materials Science and Supramolecular Chemistry
Integration into Functional Organic Materials
The incorporation of trans-1,2-di(1-naphthyl)ethylene and its derivatives into functional organic materials leverages its inherent electronic and photoresponsive characteristics. These properties make it a valuable building block for creating materials with tunable optical and physical responses.
Derivatives of this compound are recognized for their notable luminescent properties, serving as functional chromophores. The fluorescence behavior of these compounds can be complex and highly sensitive to their environment. For instance, a closely related compound, trans-1,2-di(1-methyl-2-naphthyl)ethene, demonstrates this complexity. In solution at room temperature, it exhibits a fluorescence spectrum that is independent of the excitation wavelength, suggesting that its various conformers relax to a common excited-state geometry before emission. acs.org
However, in rigid, glassy media at low temperatures (77 K), the story is different. The fluorescence spectrum of trans-1,2-di(1-methyl-2-naphthyl)ethene becomes broad and dependent on the excitation wavelength. acs.org This phenomenon arises because the rigid environment prevents the excited molecules from relaxing into a single common geometry, resulting in fluorescence from multiple distinct conformers. acs.org Specifically, researchers have been able to resolve four different component fluorescence spectra from this single compound in a glassy matrix, attributing them to different relative orientations of the naphthyl groups. acs.org This sensitivity to the local environment underscores its potential use in sensors and probes where changes in luminescence can signal changes in the material's state or surroundings.
| Conformer Assignment | Excitation Wavelength (nm) | Fluorescence Peak Maxima (nm) | Description |
|---|---|---|---|
| s-t,s-t conformer (t-DNEA) | 337 | 360, 382, 403 | Well-resolved vibronic bands |
| s-t,s-c conformer (t-DNEB) | 368 or 370 | 373, 395, 420 | Broader vibronic bands observed at the red edge of the absorption spectrum |
The stilbene-like core of this compound provides inherent photoresponsive characteristics, primarily through trans-cis photoisomerization. acs.orgnih.gov This process involves the reversible conversion between the trans and cis isomers upon irradiation with light of specific wavelengths. acs.orgnih.gov The trans isomer, typically the more thermodynamically stable form, can be converted to the cis isomer with UV light. The reverse process can often be triggered by visible light or heat. researchgate.net
This reversible isomerization leads to significant changes in the molecule's geometry, electronic conjugation, and physical properties. Such light-induced transformations are the basis for applications in molecular switches, optical data storage, and smart materials where properties can be controlled externally by a light stimulus. nih.gov While the parent azobenzene (B91143) is a classic example of this behavior, stilbene (B7821643) derivatives like di(1-naphthyl)ethylene also exhibit this photoisomerization, which is fundamental to their use in photoresponsive systems. acs.orgnih.gov The quantum yield of this isomerization can be influenced by factors such as solvent and molecular structure. acs.org
Supramolecular Assembly and Host-Guest Chemistry
The large, aromatic surfaces of the naphthyl groups in this compound make it an ideal component for building larger structures through noncovalent interactions, a cornerstone of supramolecular chemistry.
Macrocyclic hosts are molecules with pre-organized cavities capable of encapsulating smaller "guest" molecules. This encapsulation can dramatically alter the guest's properties, such as increasing its solubility, stability, and bioavailability. nih.govnih.gov
Cyclodextrins : These cyclic oligosaccharides feature a hydrophobic inner cavity and a hydrophilic exterior. nih.gov They are well-suited to encapsulate hydrophobic molecules like this compound in aqueous solutions. By sequestering the nonpolar naphthyl groups within its cavity, a cyclodextrin (B1172386) could enhance the compound's water solubility and protect it from degradation. nih.gov
Calixarenes : These are macrocycles built from phenolic units, forming a basket-shaped molecule with an electron-rich cavity. mdpi.comrsc.org They are excellent hosts for various organic molecules and cations, with binding driven by forces including cation-π and π-π stacking interactions. mdpi.comresearchgate.net The sizable, aromatic naphthyl moieties of this compound would make it a suitable guest for a large calixarene (B151959) cavity, which could lead to the formation of stable host-guest complexes. researchgate.netrsc.org
The self-assembly of molecules into well-defined, ordered structures is driven by a variety of noncovalent interactions, including hydrogen bonds and, crucially for aromatic systems, π-π stacking. nih.govrsc.org The extensive π-systems of the two naphthyl groups in this compound are prone to engage in strong π-π stacking interactions. rsc.org
These interactions are a powerful directional force for self-assembly. Studies on other naphthalene-containing molecules have shown that π-π stacking can lead to the formation of structures like columnar liquid crystals or H-type aggregates in solution. nih.govrsc.org Similarly, it is expected that this compound can self-assemble into one-dimensional stacks or other ordered supramolecular architectures, where the molecules align to maximize the overlap of their aromatic surfaces. The thermodynamics of this process can be influenced by solvent choice and temperature. nih.govrsc.org
Role in Polymerization Catalysis and Polymer Chemistry
While not a catalyst itself, derivatives of the this compound scaffold play a significant role in polymer chemistry, particularly in the creation of specialized polymers. A key distinction in polymerization is between an initiator, which starts the polymerization and is consumed, and a catalyst, which participates in and facilitates the reaction without being consumed. quora.com
A notable application in polymer chemistry involves a closely related derivative, (1S, 2S)-1,2-di-1-Naphthyl-ethylenediamine. This chiral diamine is used as a monomer to synthesize N,N′-[(1S,2S)-1,2-di-1-naphthyl-ethylene]bis2-propenamide. sigmaaldrich.cn This resulting chiral monomer can then be polymerized to create a polymeric chiral stationary phase, which is used in High-Performance Liquid Chromatography (HPLC) for the separation of enantiomers. sigmaaldrich.cn
Furthermore, the broader class of diarylethenes, to which this compound belongs, can be polymerized to create polymers with photochromic properties integrated directly into the main chain or as side chains. elsevierpure.com These polymers can exhibit enhanced fatigue resistance and processability compared to the small-molecule chromophores, making them suitable for applications in solid-state devices like optical memories and switches. elsevierpure.com
As Ligands in Transition Metal-Catalyzed Polymerization
While direct, extensive research on this compound itself as a primary ligand in transition metal-catalyzed polymerization is not widely documented, the broader class of stilbene-type ligands and other bulky olefin derivatives provides a framework for its potential utility. The core principle involves the coordination of the ethylene (B1197577) double bond or the aromatic naphthyl rings to a transition metal center. This coordination can influence the electronic and steric environment of the metal catalyst, thereby affecting the polymerization process, such as the activity of the catalyst and the properties of the resulting polymer. The bulky nature of the naphthyl groups could be leveraged to control the stereochemistry of the polymer chain.
Photo-Controlled Polymerization Systems
The photoisomerization of this compound between its trans and cis forms is a key feature that can be harnessed to control polymerization reactions. Irradiation with a specific wavelength of light can trigger the conversion from the trans to the cis isomer, and this change in molecular geometry can be used to activate or deactivate a catalytic system. For instance, a catalyst might be active only when the ligand is in its trans configuration. Upon UV irradiation, the isomerization to the cis form could sterically hinder the catalytic site, thereby stopping or slowing down the polymerization. This "on-off" switching capability allows for temporal and spatial control over the polymer growth, which is highly desirable for creating complex polymer architectures and patterned surfaces.
Formation of Polymeric Materials with Tunable Properties
Incorporating this compound moieties into a polymer backbone or as side chains can lead to materials with properties that can be tuned by light. The photoisomerization of the di(1-naphthyl)ethylene units within the polymer matrix can induce significant changes in the material's macroscopic properties. For example, the change in shape from the planar trans isomer to the more globular cis isomer can alter the polymer's solubility, viscosity, and mechanical properties. This photoresponsiveness allows for the development of "smart" materials that can adapt to external stimuli.
| Property Affected | Stimulus | Mechanism of Action | Potential Application |
| Solubility | UV/Vis Light | Isomerization alters polarity and intermolecular interactions. | Controlled drug release, smart coatings |
| Mechanical Strength | UV/Vis Light | Isomerization disrupts or enhances chain packing. | Photo-actuators, self-healing materials |
| Color/Fluorescence | UV/Vis Light | The two isomers have different absorption and emission spectra. | Optical data storage, sensors |
Photochemical Switching for Advanced Functional Materials
The ability of this compound to function as a molecular switch is fundamental to its application in advanced functional materials. This switching is based on its reversible photoisomerization. The trans isomer typically absorbs UV light to convert to the cis isomer, which can then revert back to the trans form either thermally or by irradiation with a different wavelength of light (often visible light).
This photochemical behavior is central to the design of various functional materials:
Photoresponsive Gels: By incorporating di(1-naphthyl)ethylene into the crosslinks of a gel, the swelling and shrinking of the gel can be controlled with light. The isomerization can change the crosslinking density, leading to a change in the gel's volume.
Molecular Machines: The controlled, reversible change in shape can be used to generate mechanical work at the nanoscale, forming the basis for light-driven molecular motors and actuators.
Information Storage: The two distinct states of the molecule (trans and cis) can represent binary information (0 and 1), enabling the development of high-density optical data storage systems.
The efficiency of the photoswitching process, including the quantum yields of the forward and reverse reactions and the thermal stability of the isomers, are critical parameters that determine the performance of these materials.
Future Research Directions and Emerging Trends for Trans 1,2 Di 1 Naphthyl Ethylene
Exploration of Novel Photochemical Transformations
The photochemical behavior of stilbene-like molecules is a rich area of investigation. For trans-1,2-di(1-naphthyl)ethylene, future research is poised to uncover novel photochemical transformations beyond the well-known trans-cis isomerization and photocyclization reactions.
One promising avenue is the exploration of adiabatic photoisomerization pathways. Studies on structurally related compounds, such as trans-1-(1'-naphthyl)-2-(3-hydroxyphenyl)ethene, have provided evidence for an adiabatic 1trans* → 1cis* isomerization process. tandfonline.comnih.gov In this process, the excited state of the trans isomer converts to the excited state of the cis isomer before decaying to the ground state. Investigating similar adiabatic pathways in this compound could lead to a deeper understanding of its excited-state potential energy surfaces and open up possibilities for controlling reaction outcomes.
Another area of interest is the exploration of [2+2] photocycloaddition reactions. For instance, 2-(1-naphthyl)ethyl benzoates have been shown to undergo an intramolecular [2+2] cycloaddition between the ester carbonyl and the naphthalene (B1677914) ring. nih.gov This suggests that this compound and its derivatives could participate in similar intermolecular or intramolecular cycloadditions with suitable reaction partners, leading to the synthesis of novel polycyclic aromatic compounds with unique stereochemistry.
Future studies may also focus on harnessing the photochemical reactivity of this compound in photoresponsive materials and molecular switches. The reversible nature of its photoisomerization could be exploited to control material properties such as color, fluorescence, or conductivity with light.
Development of New Synthetic Routes with Enhanced Selectivity
While this compound is commercially available, the development of new, efficient, and highly selective synthetic routes remains a key research focus. udel.edu Achieving high stereoselectivity for the trans isomer is crucial for its application in areas where specific photophysical properties are required. Several established synthetic methodologies for stilbene (B7821643) derivatives can be optimized for the synthesis of this compound.
The McMurry coupling reaction, which involves the reductive coupling of two carbonyl compounds using a low-valent titanium reagent, is a direct and effective method for synthesizing symmetrical alkenes. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net The coupling of two equivalents of 1-naphthaldehyde (B104281) would directly yield 1,2-di(1-naphthyl)ethylene, with the trans isomer often being the major product due to thermodynamic stability.
The Wittig reaction is another powerful tool for alkene synthesis, reacting an aldehyde or ketone with a phosphonium (B103445) ylide. udel.edumasterorganicchemistry.commnstate.eduwikipedia.orgorganic-chemistry.org For this compound, this could involve the reaction of 1-naphthaldehyde with a phosphonium ylide derived from 1-(halomethyl)naphthalene. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, offering a pathway to selectively obtain the trans isomer. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions, such as the Heck reaction , provide a versatile approach to forming carbon-carbon bonds. organic-chemistry.orgwikipedia.orgnih.govnih.govsemanticscholar.org The reaction of 1-vinylnaphthalene (B14741) with 1-halonaphthalene in the presence of a palladium catalyst can produce this compound with high selectivity. organic-chemistry.org
The Perkin reaction , a condensation reaction between an aromatic aldehyde and an acid anhydride, can also be adapted to synthesize stilbene derivatives. tandfonline.comnih.govlongdom.orgwikipedia.org While traditionally used for cinnamic acids, modified Perkin reactions can yield stilbenes with good trans selectivity. tandfonline.com
Future research in this area will likely focus on the development of catalytic systems that offer higher yields, improved stereoselectivity, and milder reaction conditions, making the synthesis of this compound and its derivatives more efficient and environmentally friendly.
| Reaction Name | Reactants | Key Features |
| McMurry Coupling | 2x 1-Naphthaldehyde | Direct route to symmetrical alkenes, often favoring the trans isomer. |
| Wittig Reaction | 1-Naphthaldehyde + 1-Naphthylmethylphosphonium ylide | Versatile method with tunable stereoselectivity based on reaction conditions. |
| Heck Reaction | 1-Vinylnaphthalene + 1-Halonaphthalene | Palladium-catalyzed reaction with typically high trans selectivity. |
| Perkin Reaction | 1-Naphthaldehyde + Naphthylacetic anhydride | Condensation reaction that can be modified to favor stilbene formation. |
Advanced Characterization Techniques for Ultrafast Dynamics
Understanding the intricate details of the excited-state dynamics of this compound is crucial for its application in photofunctional materials. Advanced spectroscopic techniques with femtosecond time resolution are essential for probing these ultrafast processes.
Femtosecond transient absorption spectroscopy can provide a comprehensive overview of the excited-state dynamics, allowing for the tracking of the evolution of the initially excited state through various intermediates, such as the cis isomer or photocyclization products. researchgate.net
For a more detailed picture of the structural changes that occur during these transformations, femtosecond-stimulated Raman spectroscopy (FSRS) and femtosecond infrared absorption spectroscopy are powerful tools. researchgate.net These techniques can provide time-resolved vibrational information, allowing researchers to follow the changes in bond lengths and angles as the molecule isomerizes or undergoes other photochemical reactions. The study of ethylene's nonadiabatic dynamics using femtosecond laser pulses highlights the potential of these techniques to unravel complex reaction pathways. wikipedia.org
Femtosecond time-resolved photoelectron spectroscopy (TRPES) is another advanced technique that can provide valuable insights into the electronic and vibrational dynamics of excited molecules. organic-chemistry.org By measuring the kinetic energy of photoejected electrons as a function of time, it is possible to map the flow of energy between different electronic and vibrational states.
Future research will likely involve the application of these and other cutting-edge spectroscopic techniques to this compound and its derivatives to gain a complete understanding of their photodynamics, from the initial excitation to the final products.
Integration into Multi-component Supramolecular Architectures
The incorporation of this compound into larger, well-defined supramolecular structures is a promising area for the development of new functional materials. The naphthalene units provide ideal building blocks for creating extended π-conjugated systems through non-covalent interactions such as π-π stacking and hydrogen bonding.
Drawing inspiration from the extensive research on naphthalene-diimide (NDI) derivatives, which are known to self-assemble into highly ordered structures, this compound can be functionalized to direct its assembly into specific architectures. mnstate.eduwikipedia.orgnih.gov For example, the introduction of hydrogen-bonding motifs could lead to the formation of one-dimensional nanofibers or two-dimensional sheets.
The photoresponsive nature of the this compound core could be used to control the assembly and disassembly of these supramolecular structures with light. This could lead to the development of photo-switchable gels, liquid crystals, or sensors.
Furthermore, integrating this compound into multi-component systems, where it can act as an energy donor or acceptor in a photoinduced energy or electron transfer cascade, is a key area of future research. This could lead to the development of artificial photosynthetic systems or light-harvesting materials.
Computational Design of Derivatives with Tailored Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the design of new molecules with specific properties. organic-chemistry.orgorganic-chemistry.orgwiley-vch.de For this compound, computational methods can be used to predict how modifications to its chemical structure will affect its photophysical and electronic properties.
DFT calculations can be employed to:
Predict absorption and emission spectra: This allows for the rational design of derivatives with specific colors or fluorescence properties. organic-chemistry.orgwiley-vch.de
Calculate excited-state potential energy surfaces: This provides insight into the pathways of photochemical reactions and can help in designing molecules with enhanced or suppressed photoreactivity.
Determine ionization potentials and electron affinities: This is crucial for designing materials for organic electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). wiley-vch.de
Model intermolecular interactions: This can aid in the design of derivatives that self-assemble into desired supramolecular architectures.
By systematically exploring the effects of different substituents and structural modifications in silico, researchers can identify promising candidate molecules for synthesis and experimental investigation. This computational-guided approach can significantly accelerate the discovery of new this compound derivatives with tailored properties for a wide range of applications.
| Computational Method | Application for this compound Derivatives |
| Density Functional Theory (DFT) | Prediction of ground and excited-state properties, reaction pathways. organic-chemistry.orgwiley-vch.de |
| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption and emission spectra. organic-chemistry.orgorganic-chemistry.org |
| Molecular Dynamics (MD) | Simulation of self-assembly and dynamics in condensed phases. |
Bio-inspired Photofunctional Systems
The development of artificial systems that mimic the function of biological light-harvesting and energy-transfer processes is a major goal in chemistry and materials science. The photophysical properties of this compound make it an attractive component for such bio-inspired systems.
While direct applications in biological systems have yet to be extensively explored, the principles of its photochemistry can be applied to the design of biomimetic materials. For example, its ability to undergo efficient photoisomerization could be used to create photo-switchable fluorescent probes for bioimaging. By attaching the this compound core to a biomolecule, it might be possible to control its fluorescence and, therefore, its visibility within a cell, using light.
Furthermore, the integration of this compound into larger assemblies that mimic the architecture of natural photosynthetic systems is a promising research direction. By combining it with other chromophores in a well-defined spatial arrangement, it could participate in efficient energy transfer cascades, similar to those found in chlorophyll-based light-harvesting complexes. This could lead to the development of new materials for solar energy conversion or photocatalysis.
Q & A
Q. What are the recommended methods for synthesizing trans-1,2-Di(1-naphthyl)ethylene with high stereochemical purity?
- Methodological Answer : To achieve high stereochemical purity, coupling reactions between 1-naphthyl Grignard reagents and halogenated ethylene precursors (e.g., 1,2-dichloroethylene) under inert atmospheres are commonly employed. Optimization of reaction temperature (e.g., −78°C to 25°C) and stoichiometric ratios minimizes byproducts like cis-isomers. Post-synthesis purification via column chromatography with silica gel (hexane/ethyl acetate gradient) ensures stereochemical integrity. Confirm purity using -NMR to verify the characteristic trans coupling constant () for vinyl protons .
Q. How can researchers characterize the electronic and optical properties of trans-1,2-Di(1-naphthyl)ethylene?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure absorption spectra in non-polar solvents (e.g., cyclohexane) to observe π→π* transitions influenced by the naphthyl substituents. Compare with computational predictions (e.g., TD-DFT) to validate orbital energy gaps.
- Cyclic Voltammetry : Determine oxidation/reduction potentials in acetonitrile using a three-electrode system. The oxidation potential correlates with the electron-donating capacity of the naphthyl groups, which stabilizes radical cations .
- Fluorescence Spectroscopy : Assess emission profiles to evaluate exciton migration and aggregation-induced effects in thin films .
Advanced Research Questions
Q. How can computational models resolve contradictions in experimental Raman spectra of this compound?
- Methodological Answer : Discrepancies between experimental and theoretical spectra often arise from approximations in force fields or solvent effects. Address this by:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-31++G(d,p)) to model vibrational modes. Assign peaks via potential energy distribution (PED) analysis .
- Implicit Solvent Models : Incorporate solvent polarity (e.g., PCM for acetonitrile) to refine predictions of peak shifts caused by solvation .
- Surface-Enhanced Raman Spectroscopy (SERS) : Compare experimental SERS data with cluster approximations (e.g., Au-molecule interactions) to identify chemically enhanced signals from adsorption geometries .
Q. What strategies are effective for analyzing steric effects on the conformational stability of trans-1,2-Di(1-naphthyl)ethylene in supramolecular systems?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing to quantify dihedral angles between naphthyl rings and the ethylene backbone. High steric hindrance typically results in coplanar arrangements to minimize torsional strain .
- Molecular Dynamics (MD) Simulations : Simulate rotational barriers using force fields (e.g., OPLS-AA) to predict thermal stability. Correlate with differential scanning calorimetry (DSC) data for phase transitions .
- Nuclear Overhauser Effect (NOE) NMR : Detect through-space interactions between naphthyl protons to confirm preferred conformations in solution .
Q. How can researchers address inconsistencies in oxidation potential data for trans-1,2-Di(1-naphthyl)ethylene across different studies?
- Methodological Answer :
- Standardized Electrochemical Conditions : Use a Ag/AgCl reference electrode and ferrocene as an internal standard to calibrate potentials across laboratories.
- Solvent and Electrolyte Control : Ensure consistent use of anhydrous acetonitrile and 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF) to avoid ionic strength variations.
- Surface Passivation : Pre-treat working electrodes (e.g., glassy carbon) with alumina polish to minimize contamination-induced overpotential shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
